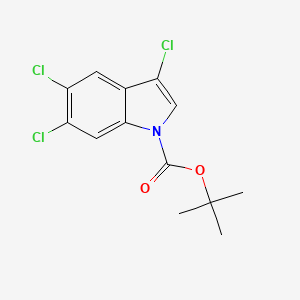
tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of three chlorine atoms at positions 3, 5, and 6 of the indole ring, and a tert-butyl ester group at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate typically involves the chlorination of an indole precursor followed by esterification. One common method starts with the chlorination of 1H-indole using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride. The chlorinated indole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent control of reaction conditions, is essential for large-scale production.
化学反应分析
Types of Reactions
tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxindole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Major Products Formed
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atoms.
Reduction: Formation of dechlorinated indole derivatives.
Oxidation: Formation of oxindole derivatives with potential biological activity.
科学研究应用
tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
作用机制
The mechanism of action of tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups, providing different chemical reactivity and potential biological activities.
Uniqueness
The presence of three chlorine atoms in tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate makes it unique compared to other indole derivatives. This structural feature enhances its reactivity in substitution reactions and may contribute to its distinct biological activities. The tert-butyl ester group also provides stability and lipophilicity, making it a valuable compound for various research applications.
属性
分子式 |
C13H12Cl3NO2 |
|---|---|
分子量 |
320.6 g/mol |
IUPAC 名称 |
tert-butyl 3,5,6-trichloroindole-1-carboxylate |
InChI |
InChI=1S/C13H12Cl3NO2/c1-13(2,3)19-12(18)17-6-10(16)7-4-8(14)9(15)5-11(7)17/h4-6H,1-3H3 |
InChI 键 |
SXULFLGORIAWOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


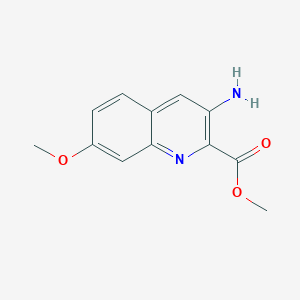
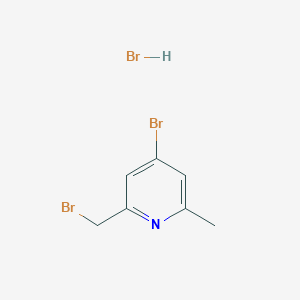
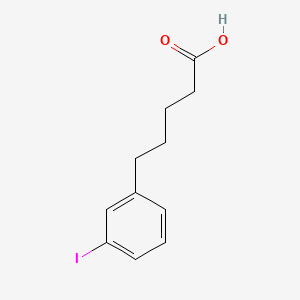
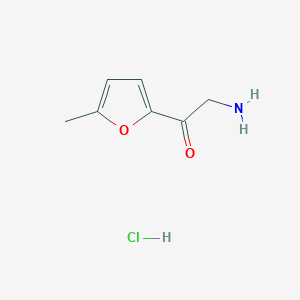
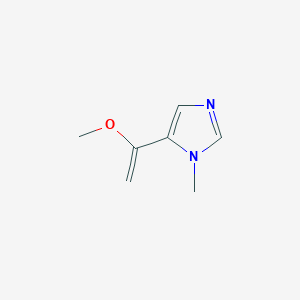

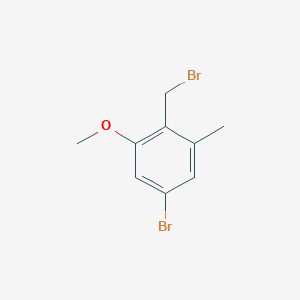
![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
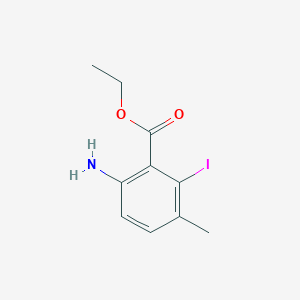

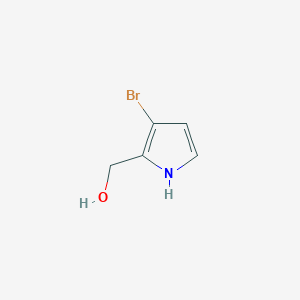

![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
